molecular formula C₂₁H₂₂O₅ B014270 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone CAS No. 38552-39-5

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

Cat. No.: B014270
CAS No.: 38552-39-5
M. Wt: 354.4 g/mol
InChI Key: BUWQOPHMYRXMLL-UHFFFAOYSA-N
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Description

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pentadienone backbone

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to form the desired pentadienone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Ultrasonic irradiation has also been reported to improve reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the pentadienone to dihydropentadienone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydropentadienone derivatives .

Mechanism of Action

The mechanism of action of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone involves its interaction with biological molecules, such as DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. Its ability to intercalate into DNA and induce cytotoxic effects makes it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWQOPHMYRXMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332757
Record name 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38552-39-5
Record name 1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38552-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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